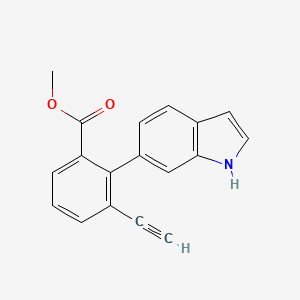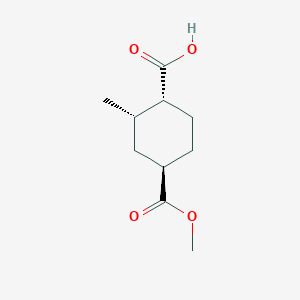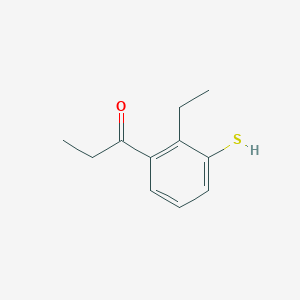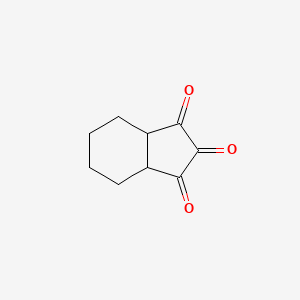
1-(3-Bromopropyl)-5-(difluoromethoxy)-2-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromopropyl)-5-(difluoromethoxy)-2-nitrobenzene is an organic compound with a complex structure that includes bromine, fluorine, and nitro functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-5-(difluoromethoxy)-2-nitrobenzene typically involves multiple steps. One common method starts with the nitration of a suitable benzene derivative to introduce the nitro group. This is followed by the introduction of the difluoromethoxy group through a nucleophilic substitution reaction. Finally, the bromopropyl group is added via an alkylation reaction using 1,3-dibromopropane under basic conditions.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions: 1-(3-Bromopropyl)-5-(difluoromethoxy)-2-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the bromopropyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide or potassium cyanide in a polar aprotic solvent.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Nucleophilic Substitution: Products will vary depending on the nucleophile used.
Reduction: 1-(3-Aminopropyl)-5-(difluoromethoxy)-2-nitrobenzene.
Oxidation: Products will depend on the specific oxidation conditions but may include carboxylic acids or aldehydes.
科学的研究の応用
1-(3-Bromopropyl)-5-(difluoromethoxy)-2-nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: May be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 1-(3-Bromopropyl)-5-(difluoromethoxy)-2-nitrobenzene depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets through its nitro and bromopropyl groups, which can form covalent bonds with nucleophilic sites in proteins or DNA. The difluoromethoxy group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes.
類似化合物との比較
- 1-(3-Bromopropyl)-3-chloro-4-(difluoromethoxy)benzene
- 1-(3-Bromopropyl)-2-(difluoromethoxy)-4-ethoxybenzene
- 1-(3-Bromopropyl)-2-(difluoromethoxy)-3-(trifluoromethylthio)benzene
Comparison: 1-(3-Bromopropyl)-5-(difluoromethoxy)-2-nitrobenzene is unique due to the presence of both a nitro group and a difluoromethoxy group, which can significantly influence its reactivity and potential applications. The nitro group is a strong electron-withdrawing group, which can affect the compound’s chemical behavior, while the difluoromethoxy group can enhance its lipophilicity and stability.
特性
分子式 |
C10H10BrF2NO3 |
|---|---|
分子量 |
310.09 g/mol |
IUPAC名 |
2-(3-bromopropyl)-4-(difluoromethoxy)-1-nitrobenzene |
InChI |
InChI=1S/C10H10BrF2NO3/c11-5-1-2-7-6-8(17-10(12)13)3-4-9(7)14(15)16/h3-4,6,10H,1-2,5H2 |
InChIキー |
DLNQXFNEVTYQQU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1OC(F)F)CCCBr)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-(Tert-butylamino)-3-(2-{[4-(dimethylamino)phenyl]ethynyl}phenoxy)propan-2-ol](/img/structure/B14069050.png)






![[3-Chloro-2-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine](/img/structure/B14069112.png)
